molecular formula C24H22N2O4S B11419338 N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11419338
M. Wt: 434.5 g/mol
InChI Key: HMWYBDTZQIUJTR-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoline moiety, along with the sulfonamide group, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps

    Preparation of Quinoline Derivative: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Sulfonamide: Known for its antibacterial properties.

    Quinoline-Sulfonamide Derivatives: Compounds with similar structures but different substituents.

Uniqueness

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific combination of the quinoline and sulfonamide groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C24H22N2O4S/c1-17-7-6-8-18-15-19(24(27)25-23(17)18)16-26(20-11-13-21(30-2)14-12-20)31(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3,(H,25,27)

InChI Key

HMWYBDTZQIUJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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